

# Application Notes and Protocols for Bersacapavir in Long-Term Efficacy Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Bersacapavir**

Cat. No.: **B606041**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the long-term efficacy of **Bersacapavir** (JNJ-56136379), a novel hepatitis B virus (HBV) capsid assembly modulator, based on clinical trial data. Detailed protocols for the described studies and visualizations of the drug's mechanism and experimental workflows are included to support further research and development.

## Introduction

**Bersacapavir** is an investigational antiviral agent that targets the HBV core protein.<sup>[1]</sup> It interferes with the assembly of the viral capsid by binding to the hydrophobic pocket at the dimer-dimer interface of the hepatitis B core protein (HBc) subunits, thereby inhibiting viral replication.<sup>[1]</sup> This document outlines the findings from key long-term efficacy studies and provides methodologies for similar research.

## Quantitative Data from Long-Term Efficacy Studies

The following tables summarize the key efficacy data from the REEF-2 and REEF-1 clinical trials, which evaluated **Bersacapavir** in combination with other antiviral agents.

### Table 1: Efficacy Outcomes from the REEF-2 Study (NCT04129554)<sup>[2][3]</sup>

The REEF-2 study was a phase IIb, double-blind, placebo-controlled trial in HBeAg-negative, nucleos(t)ide analogue (NA)-suppressed patients with chronic hepatitis B.[\[2\]](#) Patients received treatment for 48 weeks followed by a 48-week off-treatment follow-up.[\[2\]](#)

| Parameter                                                                | Active Arm (JNJ-3989 + Bersacapavir + NA) | Control Arm (Placebo + NA) |
|--------------------------------------------------------------------------|-------------------------------------------|----------------------------|
| Primary Endpoint                                                         |                                           |                            |
| Functional Cure (Off-treatment HBsAg seroclearance at Follow-up Week 24) | 0%                                        | 0%                         |
| HBsAg Reduction                                                          |                                           |                            |
| Mean HBsAg Reduction from Baseline at Week 48                            | 1.89 $\log_{10}$ IU/ml (p=0.001)          | 0.06 $\log_{10}$ IU/ml     |
| Patients with $>1 \log_{10}$ IU/ml HBsAg Reduction at Follow-up Week 48  | 81.5%                                     | 12.5%                      |
| Patients with HBsAg $<100$ IU/ml at Follow-up Week 48                    | 46.9%                                     | 15.0%                      |
| Off-Treatment Virologic Relapse                                          |                                           |                            |
| Patients Restarting NAs During Follow-up                                 | 9.1%                                      | 26.8%                      |

## Table 2: Efficacy Outcomes from the REEF-1 Study

The REEF-1 study was a phase IIb, multicenter, double-blind trial designed to assess the dose-response of JNJ-3989 and the efficacy of JNJ-3989 with or without **Bersacapavir** and an NA.[\[3\]](#)

| Treatment Group                               | Patients Achieving HBsAg <100 IU/mL at 48 weeks |
|-----------------------------------------------|-------------------------------------------------|
| Triple Therapy (JNJ-3989 + Bersacapavir + NA) | 57%                                             |
| JNJ-3989 (100 mg) + NA                        | 69%                                             |
| JNJ-3989 (200 mg) + NA                        | 75%                                             |

## Experimental Protocols

The following are generalized protocols based on the methodologies described in the REEF-2 clinical trial.

### Study Design: Phase IIb, Double-Blind, Placebo-Controlled, Randomized Study[2]

#### 1. Patient Population:

- Inclusion criteria: Nucleos(t)ide analogue (NA)-suppressed, hepatitis B e-antigen (HBeAg)-negative patients with chronic hepatitis B infection.[2]

#### 2. Treatment Regimen:

- Active Arm: A combination of JNJ-73763989 (200 mg subcutaneously every 4 weeks), **Bersacapavir** (250 mg oral daily), and a nucleos(t)ide analogue (oral daily).[2]
- Control Arm: Placebos for JNJ-73763989 and **Bersacapavir**, plus an active nucleos(t)ide analogue.[2]
- Duration: 48 weeks of treatment followed by a 48-week off-treatment follow-up period.[2]

#### 3. Efficacy Endpoints:

- Primary: Functional cure, defined as off-treatment hepatitis B surface antigen (HBsAg) seroclearance at 24 weeks post-treatment.[2]
- Secondary:

- Change in HBsAg levels from baseline.[4]
- Proportion of patients achieving HBsAg <100 IU/ml.[2][4]
- Off-treatment HBV DNA relapse and alanine aminotransferase (ALT) flares.[2]

#### 4. Safety and Tolerability Monitoring:

- Adverse events were monitored and recorded throughout the study.

## Visualizations

### Mechanism of Action of Bersacapavir

**Bersacapavir** is a capsid assembly modulator that disrupts the normal formation of the HBV capsid, a crucial component for viral replication.







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ-73763989 and bersacapavir treatment in nucleos(t)ide analogue-suppressed patients with chronic hepatitis B: REEF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eatg.org [eatg.org]
- 4. air.unimi.it [air.unimi.it]
- To cite this document: BenchChem. [Application Notes and Protocols for Bersacapavir in Long-Term Efficacy Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606041#bersacapavir-administration-in-long-term-efficacy-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)